molecular formula C23H19NO6 B2686058 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate CAS No. 478249-88-6

4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate

Cat. No. B2686058
CAS RN: 478249-88-6
M. Wt: 405.406
InChI Key: ZTOYMNUVQHNJFB-UHFFFAOYSA-N
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Description

The compound “4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate” has a molecular formula of C23H19NO6 . It is a complex organic compound with potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C23H19NO6 . The exact arrangement of atoms and bonds would require more specific information or computational chemistry techniques to determine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is reacted. Without specific information, it’s difficult to predict the exact reactions .

Scientific Research Applications

Antimicrobial Activity

Imidazole-containing compounds, such as our target molecule, have been investigated for their antimicrobial potential. Imidazole is a five-membered heterocyclic ring with two nitrogen atoms, and its derivatives exhibit antibacterial, antifungal, and antiviral properties . Researchers have synthesized and evaluated imidazole-based compounds against various pathogens. Further studies could explore the specific antimicrobial mechanisms of this compound.

Ulcerogenic Activity

Ulcerogenic activity refers to a compound’s ability to induce ulcers. Some imidazole-containing drugs are associated with ulcer formation. Researchers should assess whether our compound has any ulcerogenic effects and consider its safety profile.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

[4-[3-methoxy-3-oxo-1-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6/c1-28-21(25)13-19(24-14-16-5-2-3-6-18(16)22(24)26)15-8-10-17(11-9-15)30-23(27)20-7-4-12-29-20/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOYMNUVQHNJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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